![molecular formula C10H21ClN2O2 B1455679 Chlorhydrate de 4-[(méthylamino)méthyl]pipéridine-1-carboxylate d'éthyle CAS No. 1257849-40-3](/img/structure/B1455679.png)

Chlorhydrate de 4-[(méthylamino)méthyl]pipéridine-1-carboxylate d'éthyle

Vue d'ensemble

Description

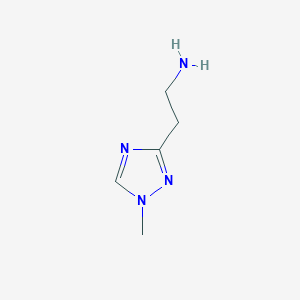

Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2O2 and its molecular weight is 236.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

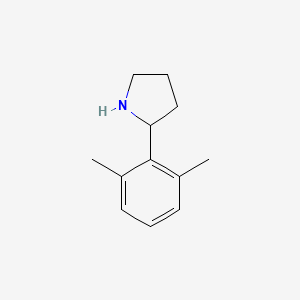

Synthèse d'agents antituberculeux

Ce composé est utilisé dans la synthèse de nouveaux agents antituberculeux. La tuberculose (TB) reste une cause majeure de décès dans le monde, et le développement de nouveaux médicaments est crucial en raison de l'émergence de souches multirésistantes de la bactérie responsable de la TB, Mycobacterium tuberculosis. Les chercheurs utilisent le chlorhydrate de 4-[(méthylamino)méthyl]pipéridine-1-carboxylate d'éthyle comme bloc de construction pour créer des molécules capables d'inhiber la croissance de ces bactéries .

Inhibiteurs d'aminopyrazine

Les aminopyrazines sont une classe de composés qui se sont avérés prometteurs pour inhiber diverses enzymes et récepteurs. Le this compound sert de réactif dans la synthèse de ces inhibiteurs, qui ont des applications potentielles dans le traitement de maladies telles que le cancer et les troubles inflammatoires .

Inhibiteurs de la protéine kinase D

La protéine kinase D (PKD) joue un rôle important dans plusieurs processus cellulaires, notamment la progression du cancer et les réponses immunitaires. Le composé en question est utilisé pour synthétiser des inhibiteurs de la PKD à base de naphtyridine, ce qui pourrait conduire au développement de nouveaux agents thérapeutiques pour les maladies où la PKD est impliquée .

Catalyseurs d'hydrogénation asymétrique

Dans le domaine de la chimie organique, l'hydrogénation asymétrique est une réaction essentielle pour produire des molécules chirales. Le this compound est utilisé pour créer des catalyseurs évolutifs capables de faciliter cette réaction, en particulier pour les aryl-énamides stériquement exigeants .

Analogues de la milrinone

La milrinone est un médicament utilisé pour traiter l'insuffisance cardiaque. Les chercheurs utilisent le this compound pour synthétiser des analogues de la milrinone afin d'étudier leurs effets sur l'augmentation du calcium intracellulaire dans les cellules cardiaques. Cette recherche pourrait conduire au développement de traitements améliorés pour les affections cardiaques .

Modulateurs de la détection de quorum

La détection de quorum est un processus par lequel les bactéries communiquent et coordonnent leur comportement. La modulation de ce processus peut perturber les colonies bactériennes et la formation de biofilms, ce qui est une stratégie prometteuse pour lutter contre les infections bactériennes. Le composé est utilisé dans la synthèse de modulateurs de la détection de quorum, ce qui pourrait conduire à de nouvelles thérapies antibactériennes .

Dérivés de tétrahydronaphtalène

Le tétrahydronaphtalène est un échafaudage que l'on retrouve dans de nombreux composés biologiquement actifs. Le this compound est utilisé dans la synthèse de ces dérivés, qui ont des applications dans la découverte et le développement de médicaments pour diverses zones thérapeutiques .

Études de structure chimique

La structure du composé lui permet d'être utilisé dans des études visant à comprendre les interactions chimiques et la liaison. Ces recherches fondamentales peuvent fournir des informations sur la conception de nouvelles molécules ayant des propriétés spécifiques pour une utilisation dans une large gamme d'applications scientifiques .

Mécanisme D'action

Target of Action

The primary targets of Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide (NO), a key signaling molecule in many physiological and pathological processes.

Analyse Biochimique

Biochemical Properties

Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nitric oxide synthase, both inducible and endothelial forms . These interactions are crucial as they influence the production of nitric oxide, a vital signaling molecule in many physiological processes. The nature of these interactions involves binding to the active sites of the enzymes, thereby modulating their activity.

Cellular Effects

Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride exerts various effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of nitric oxide synthase, leading to changes in nitric oxide levels within cells . This modulation can impact various signaling pathways, including those involved in vascular smooth muscle relaxation and immune responses.

Molecular Mechanism

The molecular mechanism of action of Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride involves its binding interactions with specific biomolecules. It binds to the active sites of enzymes such as nitric oxide synthase, leading to either inhibition or activation of these enzymes . This binding can result in changes in gene expression and subsequent alterations in cellular functions. The compound’s structure allows it to fit into the enzyme’s active site, thereby influencing its activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular functions, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of nitric oxide levels and improved vascular function . At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of normal cellular processes, and potential damage to tissues.

Metabolic Pathways

Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. The compound’s metabolism can influence metabolic flux and metabolite levels, thereby affecting overall cellular function . Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can influence its efficacy and potential side effects.

Subcellular Localization

Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is important for its interaction with target biomolecules and subsequent biochemical effects.

Propriétés

IUPAC Name |

ethyl 4-(methylaminomethyl)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-3-14-10(13)12-6-4-9(5-7-12)8-11-2;/h9,11H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQTWFLIVTUBCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

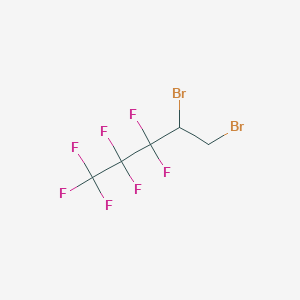

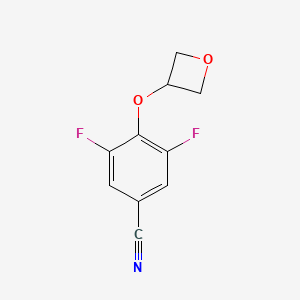

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1455608.png)

![3-Azabicyclo[3.2.1]octan-8-ylmethanol](/img/structure/B1455610.png)

![4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1455618.png)